Cas no 81787-62-4 (2-2-(Trimethylsilyl)ethynyl-phenol)

2-(Trimethylsilyl)ethynyl-phenol is a versatile organosilicon compound featuring a phenol group substituted with a trimethylsilyl-protected ethynyl moiety. This structure provides stability while allowing for selective deprotection under mild conditions, making it useful in synthetic organic chemistry, particularly in Sonogashira coupling and click chemistry applications. The trimethylsilyl group enhances handling by reducing volatility and reactivity of the terminal alkyne. Its phenol functionality offers additional reactivity for further derivatization, such as etherification or esterification. The compound is valuable in pharmaceutical and materials science research, where controlled alkyne incorporation is required. Proper storage under inert conditions is recommended to maintain stability.
2-2-(Trimethylsilyl)ethynyl-phenol structure
81787-62-4 structure
Product Name:2-2-(Trimethylsilyl)ethynyl-phenol
CAS No:81787-62-4
MF:C11H14OSi
MW:190.313764095306
MDL:MFCD22418462
CID:702940
PubChem ID:11148201
Update Time:2025-05-20

2-2-(Trimethylsilyl)ethynyl-phenol Chemical and Physical Properties

Names and Identifiers

    • Phenol, 2-[(trimethylsilyl)ethynyl]-
    • 2-(2-trimethylsilylethynyl)phenol
    • 2-[2-(Trimethylsilyl)ethynyl]-phenol
    • 2-[2-(Trimethylsilyl)ethynyl]phenol (ACI)
    • Phenol, 2-[(trimethylsilyl)ethynyl]- (9CI)
    • 2-[(Trimethylsilyl)ethynyl]phenol
    • DS-20030
    • EN300-243815
    • MFCD22418462
    • C76621
    • AKOS030626089
    • CS-0197441
    • 81787-62-4
    • 2-((Trimethylsilyl)ethynyl)phenol
    • 2-[2-(TRIMETHYLSILYL)ETHYNYL]PHENOL
    • SCHEMBL2936332
    • DTXSID50456891
    • 2-2-(Trimethylsilyl)ethynyl-phenol
    • MDL: MFCD22418462
    • Inchi: 1S/C11H14OSi/c1-13(2,3)9-8-10-6-4-5-7-11(10)12/h4-7,12H,1-3H3
    • InChI Key: JMIUUJJPWNOMBJ-UHFFFAOYSA-N
    • SMILES: OC1C(C#C[Si](C)(C)C)=CC=CC=1

Computed Properties

  • Exact Mass: 190.081391600g/mol
  • Monoisotopic Mass: 190.081391600g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2Ų

2-2-(Trimethylsilyl)ethynyl-phenol Pricemore >>

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2-2-(Trimethylsilyl)ethynyl-phenol Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Triethylamine ;  0 °C; 45 °C
Reference
Palladium-Catalyzed Aminomethylation and Cyclization of Enynol to O-Heterocycle Confined 1,3-Dienes
Yu, Houjian; et al, Organic Letters, 2021, 23(10), 3891-3896

Production Method 2

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  rt
Reference
Copper-Catalyzed Tandem Cross-Coupling/[2+2] Cycloaddition of 1,6-Allenynes with Diazo Compounds to 3-Azabicyclo[5.2.0] Ring Systems
He, Min; et al, Organic Letters, 2019, 21(23), 9559-9563

Production Method 3

Reaction Conditions
1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Benzene ;  2 h, rt
Reference
Nickel-catalyzed addition of dimethylzinc to aldehydes across alkynes and 1,3-butadiene: An efficient four-component connection reaction
Kimura, Masanari; et al, Journal of the American Chemical Society, 2005, 127(1), 201-209

Production Method 4

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  reflux
Reference
Alkyne-Alkene [2 + 2] cycloaddition based on visible light photocatalysis
Ha, Sujin ; et al, Nature Communications, 2020, 11(1),

Production Method 5

Reaction Conditions
1.1 Reagents: tert-Butyllithium Catalysts: Gallium chloride ,  2,6-Di-tert-butyl-4-methylpyridine Solvents: Chlorobenzene ;  120 °C
Reference
(Iodoethynyl)trimethylsilane
Romero, Arthur G.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-3

Production Method 6

Reaction Conditions
1.1 Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ,  1,4-Dioxane ;  16 h, 45 °C
Reference
Twisting and piezochromism of phenylene-ethynylenes with aromatic interactions between side chains and main chains
Pawle, R. H.; et al, Chemical Science, 2014, 5(11), 4184-4188

Production Method 7

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  10 min, 40 °C
1.2 10 h, 40 °C; 4 h, 40 °C
1.3 Reagents: Sodium chloride Solvents: Water
Reference
Palladium-catalyzed carbon-carbon coupling reactions using aryl Grignards
Gottardo, Christine; et al, Tetrahedron Letters, 2002, 43(39), 7091-7094

Production Method 8

Reaction Conditions
1.1 Reagents: Cuprous iodide
2.1 Reagents: tert-Butyllithium Catalysts: Gallium chloride ,  2,6-Di-tert-butyl-4-methylpyridine Solvents: Chlorobenzene ;  120 °C
Reference
(Iodoethynyl)trimethylsilane
Romero, Arthur G.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-3

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Tetrabutylammonium hydroxide Solvents: Dichloromethane ,  Water
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
2.2 -
Reference
Halocarbon chemistry. 1. (2-Hydroxyaryl)acetylenes from haloethyl aryl ethers. A new oxygen-to-carbon rearrangement
Subramanian, Raghupathi; et al, Journal of Organic Chemistry, 1985, 50(25), 5430-2

Production Method 10

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetonitrile ;  10 min, rt
1.2 Reagents: N-Iodosuccinimide ;  8 h, rt
1.3 Reagents: Sodium sulfite Solvents: Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
2.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt; 3 h, rt
Reference
Biomimetic Carbene Cascades Enabled Imine Derivative Migration from Carbene-Bearing Thiocarbamates
Li, Xue; et al, Organic Letters, 2021, 23(9), 3518-3523

Production Method 11

Reaction Conditions
1.1 Solvents: Benzene
Reference
Photochemistry of 1-(o-hydroxyphenyl)-2-pentamethyldisilanylethyne: photoreaction in a concentrated benzene solution and photoreaction with methanol or acetone
Park, Seung Ki, Bulletin of the Korean Chemical Society, 2001, 22(11), 1202-1206

Production Method 12

Reaction Conditions
1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Benzene ;  10 min, rt
1.2 3 h, rt
Reference
A General Approach to Optically Pure [5]-, [6]-, and [7]Heterohelicenes
Zadny, Jaroslav; et al, Angewandte Chemie, 2012, 51(24), 5857-5861

Production Method 13

Reaction Conditions
1.1 Reagents: Butyllithium ,  Gallium chloride ,  2,6-Di-tert-butyl-4-methylpyridine Solvents: Chlorobenzene ;  120 °C
Reference
(Iodoethynyl)trimethylsilane - First Update to document cited in CA149:200126
Romero, Arthur G.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Production Method 14

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ;  30 min, rt; 24 h, rt
Reference
Visible-Light-Mediated Deacylated Alkynylation of Unstrained Ketone
Wu, Hao; et al, Organic Letters, 2023, 25(7), 1166-1171

Production Method 15

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
1.2 -
Reference
Halocarbon chemistry. 1. (2-Hydroxyaryl)acetylenes from haloethyl aryl ethers. A new oxygen-to-carbon rearrangement
Subramanian, Raghupathi; et al, Journal of Organic Chemistry, 1985, 50(25), 5430-2

Production Method 16

Reaction Conditions
Reference
Gas-phase thermal rearrangements of potential vinylidene precursors to silylbenzofurans and silylbenzopyrans
Barton, Thomas J.; et al, Journal of Organic Chemistry, 1985, 50(2), 158-66

Production Method 17

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ,  Hexane
Reference
Gas-phase thermal rearrangements of potential vinylidene precursors to silylbenzofurans and silylbenzopyrans
Barton, Thomas J.; et al, Journal of Organic Chemistry, 1985, 50(2), 158-66

Production Method 18

Reaction Conditions
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane
2.1 Solvents: Tetrahydrofuran ,  Hexane
Reference
Gas-phase thermal rearrangements of potential vinylidene precursors to silylbenzofurans and silylbenzopyrans
Barton, Thomas J.; et al, Journal of Organic Chemistry, 1985, 50(2), 158-66

Production Method 19

Reaction Conditions
1.1 Reagents: Iodine chloride Solvents: Dichloromethane ;  25 °C
2.1 Reagents: tert-Butyllithium Catalysts: Gallium chloride ,  2,6-Di-tert-butyl-4-methylpyridine Solvents: Chlorobenzene ;  120 °C
Reference
(Iodoethynyl)trimethylsilane
Romero, Arthur G.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-3

Production Method 20

Reaction Conditions
Reference
Gas-phase thermal rearrangements of potential vinylidene precursors to silylbenzofurans and silylbenzopyrans
Barton, Thomas J.; et al, Journal of Organic Chemistry, 1985, 50(2), 158-66

Production Method 21

Reaction Conditions
Reference
Gas-phase thermal rearrangements of potential vinylidene precursors to silylbenzofurans and silylbenzopyrans
Barton, Thomas J.; et al, Journal of Organic Chemistry, 1985, 50(2), 158-66

Production Method 22

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane
2.1 -
3.1 -
Reference
Gas-phase thermal rearrangements of potential vinylidene precursors to silylbenzofurans and silylbenzopyrans
Barton, Thomas J.; et al, Journal of Organic Chemistry, 1985, 50(2), 158-66

Production Method 23

Reaction Conditions
1.1 Solvents: Methanol
Reference
Photochemistry of 1-(o-hydroxyphenyl)-2-pentamethyldisilanylethyne: photoreaction in a concentrated benzene solution and photoreaction with methanol or acetone
Park, Seung Ki, Bulletin of the Korean Chemical Society, 2001, 22(11), 1202-1206

2-2-(Trimethylsilyl)ethynyl-phenol Raw materials

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2-2-(Trimethylsilyl)ethynyl-phenol Related Literature

Additional information on 2-2-(Trimethylsilyl)ethynyl-phenol

Introduction to 2-2-(Trimethylsilyl)ethynyl-phenol (CAS No. 81787-62-4) in Modern Chemical Research

2-2-(Trimethylsilyl)ethynyl-phenol, identified by the CAS number 81787-62-4, is a specialized organic compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound belongs to the class of phenolic derivatives, characterized by the presence of a terminal alkyne group and a trimethylsilyl (TMS) protecting group on the aromatic ring. The unique structural features of this molecule make it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents.

The trimethylsilyl moiety in 2-2-(Trimethylsilyl)ethynyl-phenol serves as an important protective group, which is commonly employed to shield reactive hydroxyl or carboxyl functionalities during synthetic transformations. This protective feature is particularly useful in multi-step syntheses where selective reactivity is required. The ethynyl group, on the other hand, introduces a high-reactivity site that can be utilized for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many biologically active compounds.

In recent years, there has been a surge in research focused on developing new methodologies for the synthesis of aryl-heterocyclic compounds, which are known for their broad spectrum of biological activities. 2-2-(Trimethylsilyl)ethynyl-phenol has emerged as a key building block in this context. For instance, studies have demonstrated its utility in the preparation of novel flavonoid derivatives, which exhibit potent antioxidant and anti-inflammatory properties. The combination of the phenolic hydroxyl group and the alkyne functionality allows for diverse modifications, enabling researchers to fine-tune the pharmacological profile of these compounds.

Moreover, the application of 2-2-(Trimethylsilyl)ethynyl-phenol extends beyond pharmaceuticals into materials science. The compound’s ability to undergo controlled polymerization reactions has been explored in the development of conductive polymers and organic semiconductors. These materials are crucial for advancements in flexible electronics and optoelectronic devices. The stability provided by the trimethylsilyl group ensures that the compound remains viable under various reaction conditions, making it a reliable choice for such applications.

Recent advancements in computational chemistry have also highlighted the significance of 2-2-(Trimethylsilyl)ethynyl-phenol as a scaffold for drug discovery. Molecular modeling studies have shown that derivatives of this compound can effectively interact with biological targets such as enzymes and receptors. This has led to the identification of several lead compounds with promising therapeutic potential. The ability to systematically modify the structure while maintaining key functional groups has made 2-2-(Trimethylsilyl)ethynyl-phenol an indispensable tool in medicinal chemistry.

The synthesis of 2-2-(Trimethylsilyl)ethynyl-phenol itself is a testament to the progress in synthetic methodologies. Traditional approaches often involved multi-step sequences with multiple protection-deprotection steps, which were both time-consuming and prone to side reactions. However, modern techniques have streamlined this process significantly. For example, recent reports have described one-pot syntheses that achieve high yields with minimal byproducts. These improvements not only enhance efficiency but also reduce costs associated with pharmaceutical production.

In conclusion, 2-2-(Trimethylsilyl)ethynyl-phenol (CAS No. 81787-62-4) represents a cornerstone in modern chemical research. Its versatility as a synthetic intermediate has opened up new avenues in drug discovery and materials science. As research continues to evolve, it is likely that this compound will play an even more pivotal role in developing innovative solutions across multiple scientific disciplines.

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